molecular formula C11H7BrN2 B3106683 1-Bromo-9H-pyrido[3,4-b]indole CAS No. 159898-15-4

1-Bromo-9H-pyrido[3,4-b]indole

Cat. No. B3106683
CAS RN: 159898-15-4
M. Wt: 247.09 g/mol
InChI Key: BFBBBZFKYUWJSV-UHFFFAOYSA-N
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Description

1-Bromo-9H-pyrido[3,4-b]indole is a chemical compound with the CAS Number 159898-15-4 . It has a molecular weight of 247.09 and its IUPAC name is 1-bromo-9H-beta-carboline . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Approaches to Indole Derivatives

Researchers have developed novel and selective synthetic approaches for indole derivatives, including 9H-pyrido[3,4-b]indoles, via copper-catalyzed one-pot multicomponent cascade reactions. These methods offer advantages such as readily available starting materials and mild reaction conditions, providing divergent reaction patterns with tunable selectivity (Li et al., 2015).

Characterization in Food Analysis

β-carbolines, including 9H-pyrido[3,4-b]indoles, are identified as mutagenic constituents in thermally processed meat. Advanced analytical methodologies like LC-MS and LC-MS/MS are used for their detection and quantification in foodstuffs, highlighting their significance in food safety and public health studies (Crotti et al., 2010).

Corrosion Inhibition Studies

9H-pyrido[3,4-b]indoles have been studied for their role as corrosion inhibitors for metals, such as C38 steel, in acidic solutions. These compounds exhibit mixed-type inhibition properties and adsorb onto metal surfaces, demonstrating their potential in industrial corrosion prevention (Lebrini et al., 2010).

Drug Discovery

Indole derivatives, including 9H-pyrido[3,4-b]indoles, have been incorporated in the synthesis of compounds showing high binding affinities to specific proteins, demonstrating their potential in the development of new pharmaceuticals (Zhao et al., 2017).

Inhibitory Properties in Biochemical Reactions

The compounds 3-amino-9H-pyrido[3,4-b]indole and its derivatives have been isolated from pyrolysis products and characterized for their effects on human cells, underscoring their biochemical significance (Tada et al., 1983).

Catalysis in Organic Synthesis

9H-pyrido[2,3-b]indoles have been utilized in Suzuki–Miyaura coupling reactions, showcasing their role in facilitating chemical transformations in organic synthesis (Reddy et al., 2019).

Crystal Structure Analysis

The synthesis and crystal structure analysis of 9-phenyl-9H-pyrido[3,4-b]indole and its derivatives have been conducted, contributing to our understanding of molecular structures in crystallography (Meesala et al., 2014).

DNA Interaction Studies

Studies on the interactions of 9H-pyrido[3,4-b]indoles with DNA have been crucial in understanding their binding properties and effects on DNA structure, which is relevant in genetics and molecular biology (Hayashi et al., 1977).

Safety and Hazards

The safety information for 1-Bromo-9H-pyrido[3,4-b]indole includes several hazard statements: H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mechanism of Action

Target of Action

1-Bromo-9H-pyrido[3,4-b]indole, also known as 1-bromo-9H-beta-carboline , is a compound that primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

The compound acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolic pathway mediated by CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.

Pharmacokinetics

Given its inhibitory effect on cyp enzymes, it may influence the metabolism and bioavailability of other substances .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name

1-bromo-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBBBZFKYUWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474160
Record name 9H-Pyrido[3,4-b]indole, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159898-15-4
Record name 9H-Pyrido[3,4-b]indole, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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